3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one
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Overview
Description
3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including fluorinated aromatic rings, hydroxyl groups, and an oxazolidinone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one involves multiple steps, typically starting with the preparation of key intermediates. One common approach is to begin with the synthesis of 4-fluoroaniline and 4-hydroxybenzaldehyde, followed by their condensation to form a Schiff base. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, catalytic hydrogenation, and greener solvents to minimize environmental impact and improve process safety .
Chemical Reactions Analysis
Types of Reactions
3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar structural features and have been studied for their biological activities.
Fluoropyridines: These compounds also contain fluorinated aromatic rings and have applications in various fields.
Uniqueness
What sets 3-[2-[(4-Fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C33H30F2N2O5 |
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Molecular Weight |
572.6 g/mol |
IUPAC Name |
3-[2-[(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C33H30F2N2O5/c34-24-10-6-22(7-11-24)30(39)19-18-28(32(40)37-29(20-42-33(37)41)21-4-2-1-3-5-21)31(23-8-16-27(38)17-9-23)36-26-14-12-25(35)13-15-26/h1-17,28-31,36,38-39H,18-20H2 |
InChI Key |
WYMDQBFNYMAMNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)C(CCC(C2=CC=C(C=C2)F)O)C(C3=CC=C(C=C3)O)NC4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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